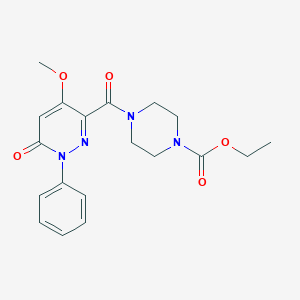

Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" is a chemical entity that may be related to various piperazine derivatives with potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities and are often explored for therapeutic applications, including as treatments for cocaine abuse, as ligands for dopamine transporters, and as inhibitors of acetylcholinesterase .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions, starting from simple precursors to more complex structures. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine . Although the exact synthesis of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the construction of the piperazine ring and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. For instance, the introduction of hydroxyl and methoxy substituents to the benzene ring on the phenylpropyl moiety of certain piperazine derivatives resulted in potent and selective ligands for the dopamine transporter . Similarly, the presence of a hydroxyl group in the S configuration of chiral piperazines was found to increase selectivity for the dopamine transporter over the serotonin transporter . The molecular structure of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" would likely influence its binding affinity and selectivity to biological targets, although specific details are not provided in the papers.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and radiolabeling, to modify their properties or to enable their use in imaging studies. For example, the methoxy group of a piperazine derivative was radiolabeled with carbon-11 for PET analysis in non-human primates . The chemical reactivity of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" would depend on its functional groups, but specific reactions are not discussed in the provided literature.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as lipophilicity, are important for their pharmacokinetic profiles. Compounds with optimal lipophilicity are more likely to penetrate the brain and exhibit low nonspecific binding . The physical and chemical properties of "Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate" would be influenced by its molecular structure, particularly the presence of methoxy and carboxylate groups, but specific data is not provided in the papers.

Scientific Research Applications

Impurity Profiling and Characterization The scientific community has explored the impurity profile of related compounds through liquid chromatography-mass spectrometry (LC-MS) techniques. For example, a study by Thomasberger, Engel, and Feige (1999) on a closely related compound demonstrates the importance of understanding impurities in drug substances, particularly those of the oxazolidinone type developed for treating thrombotic disorders. This research underscores the significance of characterizing unknown byproducts occurring during synthesis and scale-up processes, highlighting the role of impurity profiling in ensuring drug purity and safety (Thomasberger, Engel, & Feige, 1999).

Antimicrobial Activity of Derivatives Another area of research focuses on the antimicrobial properties of related compounds. Fandaklı et al. (2012) explored the antimicrobial activity of 1,2,4-triazol-3-one derivatives, which include structures similar to Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate. Their findings reveal that certain Mannich bases derived from these compounds exhibit good activity against test microorganisms compared to standard treatments like ampicillin (Fandaklı et al., 2012).

Synthesis and Evaluation for Therapeutic Applications Research into the synthesis and therapeutic applications of similar compounds is also a key area. Hsin et al. (2002) discussed the development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents. This research involves the synthesis of hydroxylated derivatives to investigate their in vitro and in vivo profiles, aiming to identify candidates with high affinity and selectivity for dopamine transporters, which could be beneficial for treating cocaine abuse (Hsin et al., 2002).

Antioxidant and Antimicrobial Properties Additionally, the antioxidant and antimicrobial properties of derivatives have been studied. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and evaluated their antimicrobial and antioxidant activities. Their findings indicate that certain compounds exhibit excellent antibacterial and antifungal properties, as well as profound antioxidant potential, demonstrating the diverse biological activities that can be associated with chemical structures related to Ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate (Raghavendra et al., 2016).

properties

IUPAC Name |

ethyl 4-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-3-28-19(26)22-11-9-21(10-12-22)18(25)17-15(27-2)13-16(24)23(20-17)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMKOSSTDCVMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)